N-[4-[4-(1,3-benzoxazol-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide
Description
N-[4-[4-(1,3-benzoxazol-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a benzoxazole ring, a piperazine ring, and a thiazole ring
Properties
IUPAC Name |
N-[4-[4-(1,3-benzoxazol-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-11(23)18-16-19-13(10-26-16)15(24)21-6-8-22(9-7-21)17-20-12-4-2-3-5-14(12)25-17/h2-5,10H,6-9H2,1H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXQKKJYIBMSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(1,3-benzoxazol-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the benzoxazole and thiazole intermediates. The benzoxazole ring can be synthesized using 2-aminophenol and an aldehyde under reflux conditions in the presence of a catalyst . The thiazole ring can be synthesized using a similar approach with appropriate starting materials.
The final step involves the coupling of the benzoxazole and thiazole intermediates with piperazine and acetamide groups. This can be achieved using coupling reagents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(1,3-benzoxazol-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[4-[4-(1,3-benzoxazol-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer activity, particularly against colorectal carcinoma cell lines.
Mechanism of Action
The mechanism of action of N-[4-[4-(1,3-benzoxazol-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Thiazole derivatives: Also exhibit significant biological activities, particularly in antimicrobial and anticancer research.
Uniqueness
N-[4-[4-(1,3-benzoxazol-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide is unique due to its combination of benzoxazole, piperazine, and thiazole rings, which may confer enhanced biological activity and specificity compared to simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
